Primuline
Overview
Description
Primuline, also known as Direct Yellow 7, Carnotine, or C.I. 49010, is a dye containing the benzothiazole ring system. It is a substantive cotton dye known for its fluorescent properties and is typically available as a sodium salt . This compound is used in various applications, including as a fluorescent dye in biological research and as a staining agent in thin-layer chromatography.
Scientific Research Applications
Primuline has a wide range of scientific research applications:
Safety and Hazards
Primuline should be handled with care to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Preparation Methods
Primuline is synthesized from dehydrothiotoluidine, which is obtained by heating para-toluidine with sulfur for eighteen hours at 180–190 °C and then for a further six hours at 200–220 °C . Dehydrothiotoluidine is not itself a dye-stuff, but if the heating is carried out at a higher temperature in the presence of more sulfur, a base is formed, which gives this compound yellow upon sulfonation . Industrial production methods involve similar processes, ensuring the consistent quality and purity of the dye.
Chemical Reactions Analysis
Primuline undergoes various chemical reactions, including:
Substitution: This compound can be diazotized on the fiber and then developed with other components, yielding a series of ingrain colors.
Methylation: Thioflavin T is obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid.
Common reagents used in these reactions include sulfur, methanol, hydrochloric acid, and bleaching powder. The major products formed from these reactions are various dyes with distinct colors and properties.
Mechanism of Action
Primuline exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, this compound emits fluorescence, which can be used to visualize and quantify various biological and chemical substances. The molecular targets and pathways involved include the interaction of this compound with hydrocarbon chains in lipid molecules, leading to increased fluorescent emission .
Comparison with Similar Compounds
Primuline is unique due to its benzothiazole ring system and its ability to emit fluorescence. Similar compounds include:
Thioflavin T: Obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid.
Thioflavin S: Results from the methylation of dehydrothiotoluidine with sulfonic acid.
Chloramine Yellow: Produced by the oxidation of this compound with bleaching powder or lead peroxide in an alkaline solution.
These compounds share similar synthetic routes and applications but differ in their specific chemical structures and properties.
Properties
IUPAC Name |
sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNHSYYBLEMOI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N3NaO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065051 | |
Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10360-31-3 | |
Record name | NSC143368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010360313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2'-(4-aminophenyl)-6-methyl[2,6'-bibenzothiazole]-7-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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